1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol
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Overview
Description
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol is an organic compound with the molecular formula C20H16O2 It is a derivative of acenaphthene, featuring two phenyl groups and two hydroxyl groups attached to the acenaphthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol typically involves the reduction of acenaphthene derivatives. One common method is the catalytic hydrogenation of 1,2-diphenylacenaphthylene, which can be achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the general principles of catalytic hydrogenation and reduction reactions can be scaled up for industrial synthesis if required.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific context. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroacenaphthylene: Lacks the phenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
1,2-Diphenylethane-1,2-diol: Similar structure but lacks the acenaphthene core, leading to different chemical properties and reactivity.
Acenaphthene: The parent compound, which is less functionalized and has different reactivity patterns
Uniqueness
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol is unique due to its combination of phenyl and hydroxyl groups attached to the acenaphthene core
Properties
CAS No. |
63018-83-7 |
---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,2-diphenylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C24H18O2/c25-23(18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(23,26)19-13-5-2-6-14-19/h1-16,25-26H |
InChI Key |
OSUQPPLWHLIZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=CC=C5)O)O |
Origin of Product |
United States |
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